2-(Pyridin-2-yl)-4,5-dihydrooxazole

CO2 Reduction Electrocatalysis Rhenium Complexes

2-(Pyridin-2-yl)-4,5-dihydrooxazole (CAS 119165-69-4) is a non-substituted PyOx bidentate ligand that delivers 7-fold higher turnover frequencies than Re-bpy benchmarks in CO2 electroreduction. Its gold(III) complexes retain low-micromolar potency (IC50 1.59–10.86 μM) against cisplatin-resistant ovarian cancer cells. Available at 97% purity with full NMR/HPLC characterization, it eliminates ligand synthesis uncertainty. Procure now to accelerate catalyst optimization, SAR campaigns, and chiral derivative synthesis (64% overall yield from picolinic acid).

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 119165-69-4
Cat. No. B054324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-2-yl)-4,5-dihydrooxazole
CAS119165-69-4
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1COC(=N1)C2=CC=CC=N2
InChIInChI=1S/C8H8N2O/c1-2-4-9-7(3-1)8-10-5-6-11-8/h1-4H,5-6H2
InChIKeyGBSQTQRZHMQHGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyridin-2-yl)-4,5-dihydrooxazole (CAS 119165-69-4): Core Properties and Structural Identity for Scientific Procurement


2-(Pyridin-2-yl)-4,5-dihydrooxazole (CAS 119165-69-4) is a heterocyclic compound of the pyridine-oxazoline (PyOx) class, characterized by a pyridine ring fused to a 4,5-dihydrooxazole moiety [1]. With a molecular formula of C8H8N2O and a molecular weight of 148.16 g/mol, it serves as a bidentate N,N-ligand in coordination chemistry and as a versatile building block in organic synthesis . Its structural features include a computed XLogP3-AA of 0.7, zero hydrogen bond donors, three hydrogen bond acceptors, and a topological polar surface area of 34.5 Ų, which collectively define its solubility and metal-binding characteristics [1]. The compound is commercially available in research quantities with documented purity specifications ranging from 96% to 97%, accompanied by analytical characterization including NMR and HPLC .

2-(Pyridin-2-yl)-4,5-dihydrooxazole: Why In-Class Compounds Cannot Be Interchanged for Critical Applications


Generic substitution within the pyridine-oxazoline (PyOx) ligand class is scientifically invalid due to profound differences in steric bulk, electronic tuning, and metal-binding geometry imparted by the 4- and 5-position substituents on the oxazoline ring [1]. For example, the parent 2-(pyridin-2-yl)-4,5-dihydrooxazole lacks the chiral substituents present in derivatives such as (S)-4-tert-butyl-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) or (S)-4-benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole, which are essential for asymmetric induction in catalysis [2]. Substituting the unsubstituted PyOx ligand with these bulkier analogs alters enantioselectivity, yield, and even reaction mechanism. Furthermore, replacement with other bidentate nitrogen ligands like 2,2′-bipyridine (bpy) results in fundamentally different electrochemical and catalytic behavior, as demonstrated in CO2 reduction studies where the PyOx framework enhances turnover frequencies up to 7-fold relative to the bpy benchmark [3]. The quantitative evidence below establishes that 2-(pyridin-2-yl)-4,5-dihydrooxazole occupies a distinct, non-interchangeable position in the ligand landscape.

2-(Pyridin-2-yl)-4,5-dihydrooxazole: Quantified Performance Advantages Over Alternative Ligands and Scaffolds


Electrocatalytic CO2 Reduction: 7-Fold Turnover Frequency Enhancement Over Benchmark Re-bpy Complex

In a direct head-to-head comparison of rhenium tricarbonyl complexes, the catalyst derived from 2-(pyridin-2-yl)-4,5-dihydrooxazole (ligand 1) exhibited a relative turnover frequency, (icat/ip)2, up to 7 times greater than that of the benchmark complex fac-Re(bpy)(CO)3Cl (I; bpy = 2,2′-bipyridine) under identical electrochemical conditions in acetonitrile [1].

CO2 Reduction Electrocatalysis Rhenium Complexes

Antiproliferative Activity in Gold(III) Complexes: Cytotoxic IC50 Values and Cisplatin Resistance Overcoming

Gold(III) complexes bearing 2-(pyridin-2-yl)-4,5-dihydrooxazole-derived ligands (specifically, (S)-4-benzyl- and (S)-4-iso-propyl-substituted variants) demonstrated potent antiproliferative activity against human ovarian carcinoma cell lines A2780/S (sensitive) and A2780/R (cisplatin-resistant). IC50 values ranged from 1.43 to 6.18 μM in the sensitive cell line and from 1.59 to 10.86 μM in the resistant one, with all tested compounds exhibiting the ability to overcome cisplatin resistance [1].

Anticancer Agents Gold(III) Complexes Cytotoxicity

Scalable Synthesis: 64% Overall Yield from Inexpensive Picolinic Acid

A three-step synthetic route to (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx), a key derivative of the parent PyOx framework, achieves 64% overall yield starting from inexpensive and commercially available picolinic acid. This protocol overcomes inconsistent yields and tedious purifications reported for prior synthetic approaches [1].

Ligand Synthesis Process Chemistry Asymmetric Catalysis

Vendor-Specified Purity and Analytical Characterization: 96–97% with NMR/HPLC Documentation

Commercially sourced 2-(pyridin-2-yl)-4,5-dihydrooxazole is available with documented purity of 96% (Bidepharm) or 97% (Fluorochem), accompanied by batch-specific analytical data including NMR, HPLC, and GC upon request. This level of characterization exceeds the typical purity range (often ≤95%) reported for less rigorously validated heterocyclic building blocks .

Analytical Chemistry Quality Control Chemical Procurement

Ligand Class Differentiation: Pyridine-Oxazoline vs. 2,2′-Bipyridine in Asymmetric Catalysis

Pyridine-oxazoline (PyOx) ligands, including 2-(pyridin-2-yl)-4,5-dihydrooxazole, provide a distinct combination of electronic and steric properties compared to symmetric bidentate ligands like 2,2′-bipyridine (bpy). While bpy offers strong σ-donation and π-acceptance leading to robust metal binding, the oxazoline nitrogen in PyOx ligands introduces a stereoelectronic asymmetry that can be fine-tuned via 4- and 5-position substitution, enabling high enantioselectivity in catalytic reactions where bpy fails to induce chirality [1].

Asymmetric Catalysis Chiral Ligands Coordination Chemistry

2-(Pyridin-2-yl)-4,5-dihydrooxazole: High-Impact Research and Industrial Application Scenarios


Electrocatalytic CO2 Reduction Catalyst Development

Researchers developing rhenium- or manganese-based electrocatalysts for CO2 valorization should prioritize 2-(pyridin-2-yl)-4,5-dihydrooxazole as the ligand scaffold. Direct comparative data show that Re complexes bearing this PyOx framework achieve up to 7-fold higher turnover frequencies than the widely used Re-bpy benchmark in acetonitrile [1]. This performance differential can translate into lower catalyst loadings, reduced energy consumption, and improved faradaic efficiency in CO2-to-CO conversion, making it a strategic choice for both academic investigations and industrial process intensification.

Anticancer Metallodrug Discovery Targeting Cisplatin-Resistant Ovarian Carcinoma

Medicinal chemistry groups focused on overcoming platinum resistance in ovarian cancer should incorporate PyOx-derived ligands into gold(III) complex design. Gold(III) complexes bearing 2-(pyridin-2-yl)-4,5-dihydrooxazole-based ligands exhibit IC50 values as low as 1.43 μM against cisplatin-sensitive A2780/S cells and retain activity (IC50 1.59–10.86 μM) against the A2780/R resistant subline, a phenotype where cisplatin fails [1]. This property directly addresses a critical unmet clinical need and supports the procurement of the parent ligand for structure–activity relationship (SAR) studies and lead optimization campaigns.

Asymmetric Catalysis Method Development and Scale-Up

Process chemists and academic groups engaged in asymmetric catalysis should procure 2-(pyridin-2-yl)-4,5-dihydrooxazole as a core scaffold for chiral ligand synthesis. The documented 64% overall yield from picolinic acid enables cost-effective, multi-gram access to chiral PyOx derivatives like (S)-t-BuPyOx, which has demonstrated high enantioselectivity (er up to 99:1) in palladium-catalyzed Heck–Matsuda reactions [2][3]. The availability of high-purity (≥96%) starting material with full analytical characterization ensures reproducible ligand synthesis and consistent catalytic performance, reducing process development timelines and minimizing batch failures.

Coordination Chemistry and Materials Science

Inorganic chemists synthesizing novel metal complexes for applications ranging from luminescent materials to molecular sensors will benefit from the well-defined coordination chemistry of 2-(pyridin-2-yl)-4,5-dihydrooxazole. Its bidentate N,N-chelating mode, combined with the electronic asymmetry of the oxazoline ring, enables fine-tuning of metal center redox potentials and photophysical properties. The commercial availability of the compound with vendor-verified purity (96–97%) and batch-specific analytical data (NMR, HPLC) reduces the experimental burden of in-house purification and characterization, accelerating discovery timelines .

Technical Documentation Hub

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